molecular formula C12H14ClNO2 B5228298 (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide

Cat. No.: B5228298
M. Wt: 239.70 g/mol
InChI Key: WKEQLPJDNLRCDU-VOTSOKGWSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 2-methoxyethylamine, and a suitable acylating agent.

    Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 2-methoxyethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Acylation: The final step involves the acylation of the amine with an acylating agent, such as acryloyl chloride, under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide can undergo oxidation reactions, typically involving the chlorophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide, amine, or thiol groups in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (2E)-3-(2-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
  • (2E)-3-(2-fluorophenyl)-N-(2-methoxyethyl)prop-2-enamide
  • (2E)-3-(2-methylphenyl)-N-(2-methoxyethyl)prop-2-enamide

Comparison:

  • Chlorine vs. Bromine/Fluorine/Methyl: The presence of different substituents on the phenyl ring (chlorine, bromine, fluorine, or methyl) can significantly influence the compound’s reactivity, stability, and biological activity. For example, the chlorine substituent in (2E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide may confer different electronic and steric properties compared to bromine, fluorine, or methyl groups.
  • Unique Properties: this compound may exhibit unique properties, such as higher reactivity in nucleophilic substitution reactions or enhanced binding affinity to specific biological targets, due to the presence of the chlorine substituent.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13/h2-7H,8-9H2,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEQLPJDNLRCDU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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